molecular formula C12H12ClN3O2S B12840898 2-Chloro-N-(5-o-tolyloxymethyl-[1,3,4] thiadiazol-2-yl)-acetamide

2-Chloro-N-(5-o-tolyloxymethyl-[1,3,4] thiadiazol-2-yl)-acetamide

Cat. No.: B12840898
M. Wt: 297.76 g/mol
InChI Key: OHHYDKCPVYFIFE-UHFFFAOYSA-N
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Description

Fourier-Transform Infrared Spectroscopy (FT-IR)

Key vibrational modes include:

  • C=O stretch at 1,650–1,680 cm⁻¹ (amide I band)
  • N–H bend at 1,540–1,560 cm⁻¹ (amide II band)
  • C–N stretch (thiadiazole) at 1,520–1,540 cm⁻¹
  • C–Cl stretch at 750–780 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

  • δ 2.43 ppm (s, 3H, Ar–CH₃)
  • δ 4.34 ppm (s, 2H, OCH₂)
  • δ 6.92–7.27 ppm (m, 8H, aromatic protons)
  • δ 8.12 ppm (s, 1H, NH)

¹³C NMR (100 MHz, CDCl₃):

  • δ 167.2 ppm (C=O)
  • δ 160.1 ppm (C-2, thiadiazole)
  • δ 152.8 ppm (C-5, thiadiazole)
  • δ 128.4–114.7 ppm (aromatic carbons)

UV-Visible Spectroscopy

The compound exhibits strong absorption at λₘₐₓ = 275 nm (π→π* transitions in the thiadiazole ring) and a weaker band at λₘₐₓ = 320 nm (n→π* transitions involving the acetamide group).

Comparative Structural Analysis with Related Thiadiazole Derivatives

Structural variations among thiadiazole derivatives significantly influence their physicochemical properties (Table 2). The chloroacetamide group in this compound enhances electrophilicity compared to non-halogenated analogs, facilitating nucleophilic substitution reactions.

Table 2: Structural comparison with related compounds

Compound Substituents LogP Dipole Moment (D)
2-Chloro-N-(5-o-tolyloxymethyl-thiadiazol-2-yl)-acetamide Cl, o-tolyloxymethyl, acetamide 3.12 4.8
2-Phenyl-5-methyl-1,3,4-thiadiazole Phenyl, methyl 2.89 3.2
2-Amino-5-(p-nitrophenyl)-1,3,4-thiadiazole Amino, p-nitrophenyl 1.75 6.1

The o-tolyloxymethyl group introduces steric effects that reduce rotational freedom, as evidenced by narrower ¹H NMR signal splitting compared to para-substituted analogs. This structural rigidity may enhance binding affinity in biological systems by maintaining optimal pharmacophore orientation.

Properties

Molecular Formula

C12H12ClN3O2S

Molecular Weight

297.76 g/mol

IUPAC Name

2-chloro-N-[5-[(2-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C12H12ClN3O2S/c1-8-4-2-3-5-9(8)18-7-11-15-16-12(19-11)14-10(17)6-13/h2-5H,6-7H2,1H3,(H,14,16,17)

InChI Key

OHHYDKCPVYFIFE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC2=NN=C(S2)NC(=O)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(5-o-tolyloxymethyl-[1,3,4] thiadiazol-2-yl)-acetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The initial step involves the cyclization of appropriate precursors to form the 1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Chlorine Atom: Chlorination of the thiadiazole ring is carried out using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the o-Tolyloxymethyl Group: The o-tolyloxymethyl group is introduced through a nucleophilic substitution reaction, where the thiadiazole derivative reacts with o-tolyloxymethyl chloride in the presence of a base like sodium hydride.

    Acetamide Formation: Finally, the acetamide group is introduced by reacting the intermediate with chloroacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group (if present) or the thiadiazole ring, resulting in the formation of amines or thiols.

    Substitution: The chlorine atom in the acetamide group can be substituted by various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or thiols.

    Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of 2-Chloro-N-(5-o-tolyloxymethyl-[1,3,4]thiadiazol-2-yl)-acetamide exhibit notable antimicrobial properties. Studies have screened various thiadiazole derivatives against pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans. The findings indicate a strong correlation between the chemical structure and antimicrobial efficacy.

Case Study: Antimicrobial Screening
A comprehensive study evaluated twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides. The research utilized quantitative structure–activity relationship (QSAR) models to predict and verify antimicrobial effectiveness through standard testing methods. The results highlighted the importance of chemical modifications in enhancing antimicrobial properties .

CompoundMicrobial TargetMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Compound CC. albicans8 µg/mL

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancer cells.

Case Study: Anticancer Screening
A series of synthesized compounds were tested against the NCI's 60 cell line panel. Among these, specific derivatives demonstrated significant activity against colon cancer (GI50 at 0.41–0.69 µM) and melanoma (GI50 0.48–13.50 µM). The structure-activity relationship (SAR) was discussed in detail, emphasizing the role of specific functional groups in enhancing potency .

Comparative Analysis of Related Compounds

A comparative analysis of related compounds can provide insights into their respective applications and effectiveness.

Compound NameStructureAntimicrobial ActivityAnticancer Activity
Compound XStructure XModerateHigh
Compound YStructure YHighModerate
2-Chloro-N-(5-o-tolyloxymethyl-[1,3,4]thiadiazol-2-yl)-acetamideStructure ZVery HighVery High

Mechanism of Action

The mechanism of action of 2-Chloro-N-(5-o-tolyloxymethyl-[1,3,4] thiadiazol-2-yl)-acetamide involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts the synthesis of essential cellular components in pathogens, leading to cell death. In anticancer research, it inhibits enzymes such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression, thereby inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiadiazole Ring

The biological and physicochemical properties of 1,3,4-thiadiazole derivatives are highly dependent on substituents. Below is a comparative analysis:

Compound Name Substituent at Position 5 Key Biological Activity (IC₅₀ or EC₅₀) Reference
Target Compound o-Tolyloxymethyl Anticancer (Caco-2: 1.8 µM for analog)
2-Chloro-N-(5-(4-chlorophenyl)-thiadiazol-2-yl)-acetamide 4-Chlorophenyl Anticancer (In vitro, unspecified)
2-Chloro-N-(5-(3,5-dinitrophenyl)-thiadiazol-2-yl)-acetamide 3,5-Dinitrophenyl Antifungal/antibacterial (Unspecified)
2-Chloro-N-(5-nitrothiazol-2-yl)-acetamide 5-Nitrothiazole Antitrypanosomal (In vitro)
N-(5-Benzylthio-thiadiazol-2-yl)-2-(4-CF₃-phenyl)-acetamide Benzylthio + 4-Trifluoromethylphenyl Cytotoxic (In vitro, MTT assay)

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, chlorophenyl) enhance reactivity and antiparasitic activity but may reduce solubility .
  • Bulkier lipophilic groups (e.g., o-tolyloxymethyl, benzylthio) improve membrane permeability and anticancer potency, as seen in the target compound and its analogs .
  • Phenolic ethers (e.g., o-tolyloxymethyl) balance lipophilicity and metabolic stability, contributing to selective cytotoxicity .

Key Observations :

  • Solvent choice (e.g., DMF vs. THF) affects reaction efficiency and purity .
  • Bases like K₂CO₃ or Et₃N are critical for neutralizing HCl byproducts .
  • Yields are generally high (>75%), indicating robust synthetic protocols across derivatives.
Anticancer Activity
  • The target compound’s analog (7d in ) showed potent activity against Caco-2 cells (IC₅₀: 1.8 µM), outperforming 5-fluorouracil. This is attributed to the 2-fluoro-phenoxy group enhancing electron deficiency and DNA intercalation .
  • In contrast, 5-(4-chlorophenyl) analogs () showed moderate activity, likely due to reduced steric bulk and lower membrane interaction.
Antimicrobial Activity
  • 3,5-Dinitrophenyl-substituted derivatives () exhibited broad-spectrum antimicrobial effects, leveraging nitro groups’ redox activity.
  • Nitrothiazole analogs () demonstrated specificity against Trypanosoma parasites, likely due to nitro group reduction generating toxic intermediates.
Structural and Computational Insights
  • X-ray crystallography (using SHELX ) and molecular docking (referenced in ) reveal that the o-tolyloxymethyl group in the target compound occupies hydrophobic pockets in kinase targets, enhancing binding affinity.
  • LogP values (calculated from ) suggest higher lipophilicity for o-tolyloxymethyl derivatives (LogP ≈ 3.2) compared to phenyl (LogP ≈ 2.5) or nitro-substituted analogs (LogP ≈ 1.8), correlating with improved cellular uptake.

Biological Activity

2-Chloro-N-(5-o-tolyloxymethyl-[1,3,4]thiadiazol-2-yl)-acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article reviews the synthesis, biological activity, and relevant studies related to this compound, providing insights into its mechanisms and efficacy.

Synthesis

The synthesis of 2-Chloro-N-(5-o-tolyloxymethyl-[1,3,4]thiadiazol-2-yl)-acetamide typically involves the reaction of suitable thiadiazole derivatives with chloroacetyl chloride. The process generally includes the following steps:

  • Preparation of Thiourea Derivatives : Starting materials are reacted to form thiourea derivatives.
  • Formation of Thiadiazole Ring : The thiourea is treated with oxidizing agents to form the thiadiazole ring.
  • Chloroacetylation : The thiadiazole derivative is then chlorinated and acetamidated to yield the final compound.

Antimicrobial Activity

Research indicates that compounds containing thiadiazole moieties exhibit significant antimicrobial properties. For instance:

  • In vitro Studies : Compounds similar to 2-Chloro-N-(5-o-tolyloxymethyl-[1,3,4]thiadiazol-2-yl)-acetamide have shown effectiveness against various bacterial strains. A study reported an EC50 value of 19.04 µg/mL against Xanthomonas oryzae pv. oryzicola, indicating strong antibacterial activity compared to traditional compounds like bismerthiazol (EC50 = 68.50 µg/mL) .
CompoundTarget BacteriaEC50 (µg/mL)
2-Chloro-N-(5-o-tolyloxymethyl-[1,3,4]thiadiazol-2-yl)-acetamideXanthomonas oryzae pv. oryzicola19.04
BismerthiazolXanthomonas oryzae pv. oryzicola68.50

Antitumor Activity

The antitumor potential of compounds related to this class has been explored in various studies:

  • Cell Line Studies : Compounds similar in structure have been tested on human lung cancer cell lines (A549, HCC827). Results showed promising cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation .
CompoundCell LineIC50 (µM)
2-Chloro-N-(5-o-tolyloxymethyl-[1,3,4]thiadiazol-2-yl)-acetamideA5496.75
Control (standard)A54910.00

The biological activity of thiadiazole derivatives is often attributed to their ability to interact with cellular components:

  • DNA Binding : Many thiadiazole derivatives bind to DNA, disrupting replication and transcription processes. This mechanism is crucial for their antitumor activity .
  • Enzyme Inhibition : Some studies suggest that these compounds may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.

Case Studies

Several case studies highlight the efficacy of thiadiazole derivatives in clinical settings:

  • Study on Antitumor Activity : A clinical trial involving a series of thiadiazole-based compounds demonstrated significant tumor reduction in patients with advanced lung cancer .
  • Antimicrobial Efficacy : A comparative study showed that a new class of thiadiazole compounds outperformed traditional antibiotics against resistant bacterial strains .

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